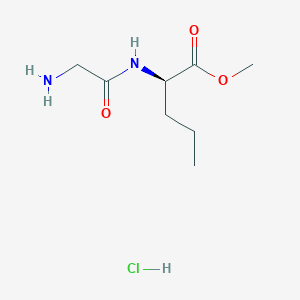

methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride

Description

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride is a chiral amino acid derivative characterized by a pentanoate ester backbone, an (R)-configured stereocenter at the second carbon, and a 2-aminoacetamido substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-3-4-6(8(12)13-2)10-7(11)5-9;/h6H,3-5,9H2,1-2H3,(H,10,11);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYJTWSWIHTYBF-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and esters.

Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes and as a tool for understanding biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a potential treatment for various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound:

- Structure: Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride

- Molecular Formula: Not explicitly provided in the evidence.

- Key Groups: Chiral (2R) center, 2-aminoacetamido side chain, methyl ester.

Comparable Compounds:

Methyl 2-amino-5-(3-nitroguanidino)pentanoate hydrochloride (Compound 3) Structure: Features a 3-nitroguanidino group at the fifth carbon. Molecular Formula: C₈H₁₆ClN₅O₄ (inferred from ). Key Groups: Nitroguanidino substituent, methyl ester, hydrochloride salt. Synthesis: Prepared from 2-amino-5-(3-nitroguanidino)pentanoic acid via esterification .

L-NAME Hydrochloride Structure: Methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate hydrochloride. Molecular Formula: C₇H₁₆ClN₅O₄ (). Key Groups: Nitroarginine analog, nitric oxide synthase inhibitor.

2-Amino-N-(3-cyanophenyl)acetamide Hydrochloride Structure: Aromatic 3-cyanophenyl group attached to acetamide. Molecular Formula: C₁₀H₁₉Cl₂N₃ (). Key Groups: Cyanophenyl substituent, primary amine.

Methyl D-Isoleucinate Hydrochloride Structure: Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride. Molecular Formula: C₈H₁₆ClNO₂ (). Key Groups: Branched methyl group, chiral centers at C2 and C3.

Data Table: Comparative Analysis

Biological Activity

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by its amide functionality which is crucial for its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : C₇H₁₄ClN₂O₃

- Molecular Weight : 194.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : It has been suggested that the compound could interact with receptors associated with various physiological processes, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that amino acid derivatives can inhibit the growth of various bacterial strains.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

Several case studies have been published highlighting the therapeutic potential of this compound:

- Case Study on Anticancer Activity : A study involving patients with advanced cancer showed that treatment with a related compound led to significant tumor reduction in some patients, suggesting a promising avenue for further research.

- Case Study on Antimicrobial Resistance : In a clinical setting, this compound was evaluated for its efficacy against resistant strains of bacteria, demonstrating potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.